Cas no 3672-03-5 (2-amino-7,8-dihydro-6-(hydroxymethyl)-4(3H)-Pteridinone)
3672-03-5 structure
Product Name:2-amino-7,8-dihydro-6-(hydroxymethyl)-4(3H)-Pteridinone
CAS No:3672-03-5
MF:C7H9N5O2
MW:195.178660154343
CID:305173
PubChem ID:135398568
Update Time:2025-04-19
2-amino-7,8-dihydro-6-(hydroxymethyl)-4(3H)-Pteridinone Chemical and Physical Properties
Names and Identifiers
-
- 2-amino-7,8-dihydro-6-(hydroxymethyl)-4(3H)-Pteridinone
- 4(1H)-pteridinone, 2-amino-7,8-dihydro-6-(hydroxymethyl)-
- DTXSID00274264
- 2-Amino-7,8-dihydro-4-hydroxy-6-(hydroxymethyl)pteridine
- Q27093187
- 2-amino-6-(hydroxymethyl)-7,8-dihydropteridin-4(3H)-one
- 2-Amino-4-hydroxy-6-(hydroxymethyl)dihydropteridine
- CHEBI:17083
- UNII-B46L5LR2XM
- 2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine
- 2-Amino-4-hydroxy-6-(hydroxymethyl)-7,8-dihydropteridine
- 2-amino-6-(hydroxymethyl)-7,8-dihydro-3H-pteridin-4-one
- NS00071560
- C01300
- 6-Pteridinemethanol, 2-amino-7,8-dihydro-4-hydroxy-
- 7,8-Dihydro-6-(hydroxymethyl)pterin
- 2-amino-4-hydroxy-6-hydroxy-methyl-dihydropteridine
- SCHEMBL230712
- PD008538
- 2-amino-6-(hydroxymethyl)-7,8-dihydropteridin-4-ol
- 6-(hydroxymethyl)-7,8-dihydropterin
- CHEMBL1233322
- 6-HYDROXYMETHYL-7,8-DIHYDROPTERIN
- 2-Amino-6-(hydroxymethyl)-1,4,7,8-tetrahydropteridin-4-one
- 3672-03-5
- 2-amino-6-(hydroxymethyl)-7,8-dihydropteridin-4-one
- DB02119
- 2-AMINO-6-HYDROXYMETHYL-7,8-DIHYDRO-3H-PTERIDIN-4-ONE
- CHEBI:44841
- B46L5LR2XM
- 2qx0
- 4(3H)-Pteridinone, 2-amino-7,8-dihydro-6-(hydroxymethyl)-
-
- Inchi: 1S/C7H9N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h13H,1-2H2,(H4,8,9,11,12,14)
- InChI Key: CQQNNQTXUGLUEV-UHFFFAOYSA-N
- SMILES: OCC1CNC2=C(C(NC(N)=N2)=O)N=1
Computed Properties
- Exact Mass: 195.07577
- Monoisotopic Mass: 195.075625
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 382
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 112
- XLogP3: -2
Experimental Properties
- Density: 1.98
- Boiling Point: 387.1°Cat760mmHg
- Flash Point: 187.9°C
- Refractive Index: 1.892
- PSA: 116.65
2-amino-7,8-dihydro-6-(hydroxymethyl)-4(3H)-Pteridinone Related Literature
-
1. Revitalizing antifolates through understanding mechanisms that govern susceptibility and resistanceShannon Lynn Kordus,Anthony David Baughn Med. Chem. Commun. 2019 10 880
-
Nathjanan Jongkon,Duangkamol Gleeson,M. Paul Gleeson Org. Biomol. Chem. 2018 16 6239
-
3. Specific inhibitors in vitamin biosynthesis. Part 7. Syntheses of blocked 7,8-dihydropteridines viaα-amino ketonesSaiba S. Al-Hassan,Robert J. Cameron,Adrian W. C. Curran,William J. S. Lyall,Sydney H. Nicholson,David R. Robinson,Alexander Stuart,Colin J. Suckling,Irene Stirling,Hamish C. S. Wood J. Chem. Soc. Perkin Trans. 1 1985 1645
-
Warot Chotpatiwetchkul,Kanokthip Boonyarattanakalin,Duangkamol Gleeson,M. Paul Gleeson Org. Biomol. Chem. 2017 15 5593
-
5. Specific inhibitors in vitamin biosynthesis. Part 8. Syntheses of some functionalised 7,7-dialkyl-7,8-dihydropterinsRobert Cameron,Sydney H. Nicholson,David H. Robinson,Colin J. Suckling,Hamish C. S. Wood J. Chem. Soc. Perkin Trans. 1 1985 2133
3672-03-5 (2-amino-7,8-dihydro-6-(hydroxymethyl)-4(3H)-Pteridinone) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
CN Supplier
Reagent
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk